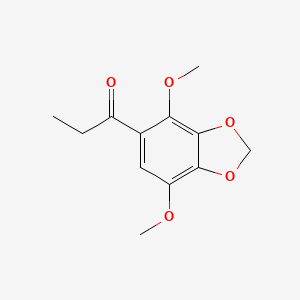
1-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-1-one is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a 1,3-benzodioxole ring substituted with two methoxy groups and a propanone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 1,3-benzodioxole ring, which can be derived from catechol.
Methoxylation: The catechol is then methoxylated to introduce the methoxy groups at the 4 and 7 positions.
Propanone Addition: The final step involves the addition of a propanone group to the benzodioxole ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Steps: Such as recrystallization or chromatography to obtain the final product in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or aldehydes.
Reduction: Can produce alcohols.
Substitution: Can result in various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
1-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-1-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy groups and the benzodioxole ring play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Similar structure but with an amine group instead of a ketone.
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA): A compound with similar methoxy and benzodioxole groups but different side chains.
Uniqueness
1-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-1-one is unique due to its specific substitution pattern and the presence of a propanone side chain, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-8(13)7-5-9(14-2)11-12(10(7)15-3)17-6-16-11/h5H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIALFNCJGGZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C2C(=C1OC)OCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














